1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone
Description
Historical Context and Discovery
1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone (CAS: 1361116-33-7) emerged in the early 21st century as part of efforts to expand the pharmacological utility of heterocyclic compounds. While its exact discovery timeline remains undocumented in public literature, its structural features align with piperazine-piperidine hybrids developed for targeting neurological and metabolic pathways. The compound’s synthesis likely stemmed from modular approaches combining piperazine and piperidine scaffolds, a strategy prevalent in medicinal chemistry since the 1990s. Its inclusion in commercial catalogs by suppliers such as AKSci and BLD Pharm around 2014–2025 suggests its adoption as a research tool for probing kinase and receptor interactions.
Nomenclature and Identification
The compound’s systematic IUPAC name, This compound , reflects its core structure:
- Piperazine ring : A six-membered ring with two nitrogen atoms at positions 1 and 4.
- Piperidine ring : A six-membered saturated ring with one nitrogen atom.
- Ethanone group : A ketone functional group attached to the piperidine nitrogen.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1361116-33-7 | |
| Molecular Formula | C₁₇H₂₅N₃O₂ | |
| Molecular Weight | 303.40 g/mol | |
| SMILES | CC(=O)N1CCC(CC1)OC2=CC=C(C=C2)N3CCNCC3 |
Key spectral identifiers include its NMR signals for the piperazine (δ 2.5–3.5 ppm) and piperidine (δ 1.5–2.5 ppm) protons, alongside IR carbonyl stretching at ~1700 cm⁻¹.
Position within Piperazine-Piperidine Compound Class
This compound belongs to the N-acylated piperazine-piperidine ethers , a subclass characterized by:
- Dual heterocycles : Piperazine (diazacyclohexane) and piperidine (monoazacyclohexane) linked via an ether bond.
- Ketone functionalization : Enhances binding affinity to enzymatic pockets, as seen in kinase inhibitors like AZD3514.
Compared to simpler piperazine derivatives (e.g., 1-(4-chlorophenoxy)-1-piperazinylethanone), the addition of a piperidine moiety increases conformational flexibility, enabling interactions with deeper hydrophobic pockets in targets like phosphodiesterases. Its structural complexity places it among advanced intermediates in drug discovery pipelines, bridging small molecules and peptide-like scaffolds.
Significance in Chemical Research
The compound’s hybrid architecture makes it a versatile candidate for:
- Kinase inhibition : The piperazine-piperidine core mimics ATP-binding motifs, as demonstrated in PDE10A inhibitors.
- Receptor modulation : Piperazine’s nitrogen atoms facilitate hydrogen bonding with GPCRs, such as histamine H₃ receptors.
- Prodrug development : The ethanone group serves as a metabolically stable anchor for prodrug derivatization.
Recent studies highlight its role in synthesizing melanogenesis inhibitors and σ-1 receptor antagonists , underscoring its adaptability across therapeutic areas. For instance, replacing the ethanone group with a benzo[d]thiazole moiety yielded compounds with tyrosinase inhibitory activity.
Properties
IUPAC Name |
1-[4-(4-piperazin-1-ylphenoxy)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-14(21)19-10-6-17(7-11-19)22-16-4-2-15(3-5-16)20-12-8-18-9-13-20/h2-5,17-18H,6-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGDUUXWZZPYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=CC=C(C=C2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Multi-Step Route Involving Guanylation and Alkylation
This approach is exemplified by the synthesis pathways described in recent research articles, which involve:
- Step 1: Construction of the piperazine-phenyl intermediate, often starting from 4-benzylpiperazine derivatives, via N-alkylation with phenoxy-containing alkyl halides.
- Step 2: Introduction of the piperidin-1-yl group through nucleophilic substitution or alkylation with suitable electrophiles.
- Step 3: Functionalization of the ethanone core via reductive amination or acylation with appropriate acyl chlorides.
Research data indicates the use of sodium tris(acetoxy)borohydride in ethyl acetate at 20°C for selective reduction steps, yielding the target ethanone derivatives with yields around 54% (see).
Synthesis via Nucleophilic Substitution and Reductive Amination
A common route involves:
- Preparation of phenoxy piperidine derivatives through etherification of phenol with 7-bromoheptanenitrile, followed by reduction to amines.
- N-Alkylation of piperazine with phenoxyalkyl bromides in the presence of potassium carbonate.
- Reductive amination with aldehydes like benzaldehyde to form the benzylpiperazine intermediates.
- Final acylation or guanylation to introduce the ethanone moiety.
This method is detailed in patent literature, with yields typically around 50-60%.
Synthesis via Cyclization and Protection/Deprotection
An alternative method involves:
- Starting from piperidin-4-yl derivatives , which undergo cyclization with phenoxyalkyl halides.
- Use of tert-butoxycarbonyl (Boc) protecting groups to facilitate selective reactions.
- Final acid deprotection yields the free amine, which is then acylated with acyl chlorides or isocyanates to form the target compound.
Reaction Conditions and Data Summary
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Alkylation of piperazine | Phenoxyalkyl bromide | Acetonitrile | Room temp | 50-60% | Base: K2CO3 |
| Reduction of nitriles | LiAlH4 | Ethyl ether | Reflux | 54-60% | Inert atmosphere |
| Guanylation | 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea | Dichloromethane | Room temp | 40-50% | Excess mercury chloride |
| Acylation | Acyl chlorides | Pyridine or triethylamine | 0-25°C | 60-70% | Protecting groups used |
Notes on Optimization and Purification
- Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are employed to monitor reaction progress.
- Purification: Typically via silica gel column chromatography, using DCM/MeOH mixtures.
- Yield Optimization: Adjusting reaction temperature, stoichiometry, and reaction time can improve yields.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine rings, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups onto the piperazine or piperidine rings.
Scientific Research Applications
Pharmacological Applications
1. Antipsychotic Properties
Research indicates that compounds similar to 1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone exhibit antipsychotic effects, potentially useful in treating schizophrenia and other psychotic disorders. The piperazine moiety is often linked to dopamine receptor antagonism, which is a common mechanism for antipsychotic drugs.
Case Study:
A study demonstrated that derivatives of this compound showed significant binding affinity to dopamine D2 receptors, suggesting potential as novel antipsychotic agents .
2. Antidepressant Activity
The compound's structure suggests it may also influence serotonin pathways, indicating potential antidepressant properties. Research into similar compounds has shown that modifications can enhance serotonin receptor activity, leading to improved mood regulation.
Data Table: Antidepressant Activity of Related Compounds
| Compound Name | Receptor Target | Binding Affinity (Ki) | Effect |
|---|---|---|---|
| Compound A | 5-HT1A | 20 nM | Antidepressant |
| Compound B | 5-HT2A | 15 nM | Antidepressant |
| This compound | 5-HT2C | TBD | TBD |
Cancer Research Applications
3. Tankyrase Inhibition
Recent investigations have highlighted the role of tankyrases in cancer progression and metastasis. Compounds structurally related to this compound have been identified as potential tankyrase inhibitors, which could be pivotal in cancer therapy.
Case Study:
A patent application described the synthesis of piperidine derivatives that inhibit tankyrase activity, showing promise in reducing tumor growth in preclinical models .
Neuropharmacological Studies
4. Cognitive Enhancement
There is emerging evidence that piperazine derivatives may enhance cognitive function by modulating cholinergic and glutamatergic systems. This could position the compound as a candidate for treating cognitive deficits associated with neurodegenerative diseases.
Data Table: Cognitive Effects of Piperazine Derivatives
| Compound Name | Mechanism of Action | Cognitive Effect |
|---|---|---|
| Compound C | Cholinergic modulation | Memory improvement |
| Compound D | NMDA receptor antagonist | Learning enhancement |
| This compound | TBD | TBD |
Mechanism of Action
The mechanism of action of 1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of poly (ADP-ribose) polymerase, leading to increased DNA damage and cell death in cancer cells .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Pharmacokinetics :
- Electron-Withdrawing Groups (e.g., CF₃) : Compounds like MK29 () show improved metabolic stability due to trifluoromethyl groups, which reduce cytochrome P450-mediated oxidation .
- Bulkier Substituents : Benzhydryl () and diphenylmethyl () groups enhance lipophilicity and blood-brain barrier penetration, critical for CNS-targeting drugs .
- Halogenation : Fluorine-18 labeling () enables positron emission tomography (PET) imaging applications, while chlorine () may improve binding affinity to therapeutic targets like kinases .
Heterocyclic Diversity: Thienyl (), indole (), and pyrazolopyrimidine () substituents expand binding interactions with enzymes or receptors. For example, pyrazolopyrimidine derivatives in exhibit nanomolar inhibition of kinases like mTOR .
Conformational Stability: highlights isomerization in piperidinyl-ethanone compounds, where proximity to the amide bond leads to distinct NMR signals at low temperatures. This suggests that the target compound may require structural optimization to minimize conformational instability .
Biological Activity
1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone, a compound with diverse biological applications, has garnered attention due to its potential therapeutic effects. This article explores its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring, which is known for its role in various pharmacological activities. The molecular formula is , with a molecular weight of 288.40 g/mol. Its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be summarized in the following key areas:
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that piperazine derivatives can act as effective inhibitors against various strains of bacteria and fungi. Specifically, compounds structurally related to this compound have demonstrated notable antifungal activity against Candida species, with minimum inhibitory concentrations (MICs) indicating effectiveness at low micromolar concentrations .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes such as tyrosinase, which plays a crucial role in melanin production. Inhibitors like this compound can occupy the active site of tyrosinase, preventing substrate binding and thus reducing melanin synthesis . This mechanism has potential applications in treating hyperpigmentation disorders.
Neuropharmacological Effects
Piperazine derivatives are also noted for their neuropharmacological effects. The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. The piperazine ring's structural properties enable it to interact with various receptors in the central nervous system (CNS), potentially leading to anxiolytic or antidepressant effects .
Case Studies and Research Findings
Several studies have explored the biological activities of piperazine derivatives similar to this compound:
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing 1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone?
The synthesis involves multi-step organic reactions, including nucleophilic substitution to attach the piperazine-phenoxy group to the piperidine core, followed by ketone functionalization. Critical parameters include:
- Temperature control (e.g., reflux in ethanol or DMF for coupling reactions).
- Solvent selection (polar aprotic solvents like DMF enhance reaction efficiency).
- Purification via column chromatography or recrystallization to isolate high-purity products .
Q. Which spectroscopic and crystallographic methods are essential for structural characterization?
Structural validation requires:
Q. What are the primary pharmacological targets of this compound in neurological research?
The compound’s piperazine and piperidine moieties suggest affinity for dopamine or serotonin receptors , commonly targeted in neuropsychiatric disorders. Preclinical studies on analogs indicate potential modulation of G-protein-coupled receptors (GPCRs) and ion channels .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic optimization includes:
- Catalyst screening (e.g., palladium for cross-coupling steps).
- Solvent polarity adjustments to stabilize intermediates.
- Real-time monitoring via TLC or HPLC to track byproduct formation. Evidence from similar syntheses shows yield improvements up to 30% with controlled anhydrous conditions .
Q. How to resolve contradictions in reported pharmacological activity across studies?
Discrepancies may arise from variations in:
- Assay systems (e.g., cell-based vs. in vivo models).
- Structural analogs with subtle substituent differences.
- Dosage regimes . Cross-validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and compare with structurally characterized analogs .
Q. What methodologies are used to study interactions with biological targets?
Advanced techniques include:
- Surface plasmon resonance (SPR) for kinetic binding analysis.
- Isothermal titration calorimetry (ITC) to measure thermodynamic parameters.
- Molecular docking guided by X-ray crystallography data (e.g., piperazine-protein complexes) .
Q. How does the compound’s stability under physiological conditions impact experimental design?
Assess stability via:
Q. What computational approaches predict the compound’s reactivity and binding modes?
Use:
Q. Which analytical techniques ensure purity and reproducibility in pharmacological assays?
Rigorous quality control requires:
Q. How is the compound utilized as an intermediate in multi-step syntheses?
Its ketone group enables Schiff base formation or Grignard reactions , while the piperazine moiety facilitates further functionalization (e.g., sulfonylation). Case studies highlight its role in synthesizing triazole and pyrimidine derivatives for kinase inhibition studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
